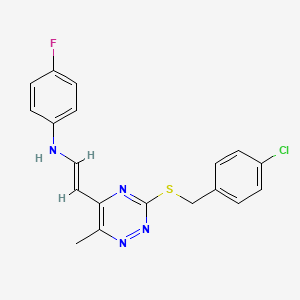

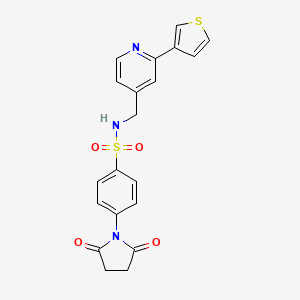

2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate

Vue d'ensemble

Description

“2-methyl-4-oxo-4H-pyran-3-yl propionate” is a heterocyclic compound with the empirical formula C9H10O4 . It has a molecular weight of 182.17 . The compound is usually available in solid form .

Molecular Structure Analysis

The InChI string for “2-methyl-4-oxo-4H-pyran-3-yl propionate” is1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-methyl-4-oxo-4H-pyran-3-yl propionate” is a colorless to light yellow liquid or white to light yellow solid . It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique

Antioxidant Additives in Lubricating Oils

2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate has been researched for its application as an antioxidant in lubricating oils. In a study, various compounds, including derivatives of this chemical, were evaluated for their antioxidant and corrosion inhibition properties for gasoline lubricating oil. The study found that certain derivatives exhibited high antioxidant activity, highlighting the potential of this compound in enhancing the performance of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Antimicrobial Properties

Another research area for this compound is its antimicrobial properties. A study synthesized novel derivatives of this compound and tested them for antimicrobial activity. This research indicates its potential use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Biomedical Applications

The compound also shows promise in various biomedical applications. A 2020 study focused on the synthesis of a compound incorporating 2-methyl-4-oxo-4H-pyran-3-yl elements, which showed potential in regulating inflammatory diseases, as evidenced by docking studies. This suggests its utility in developing treatments for such conditions (Ryzhkova, Ryzhkov, & Elinson, 2020).

Electrochemical Applications

Research has also explored the electrochemical applications of this compound. In a study, the electrochemically induced multicomponent transformation involving a derivative of 2-methyl-4-oxo-4H-pyran-3-yl was carefully investigated, indicating its potential in electrochemical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5S/c1-9-3-5-11(6-4-9)19(15,16)18-13-10(2)17-8-7-12(13)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLOQTDGUKCHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(OC=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797829.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone](/img/structure/B2797832.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)

![N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2797844.png)

![N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B2797845.png)

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)